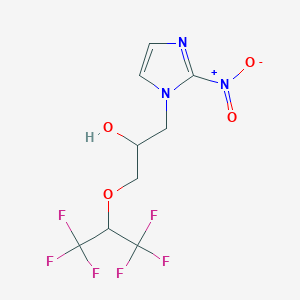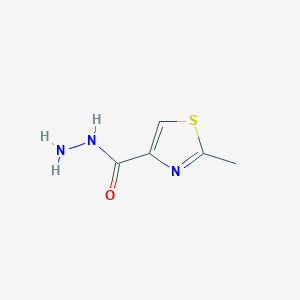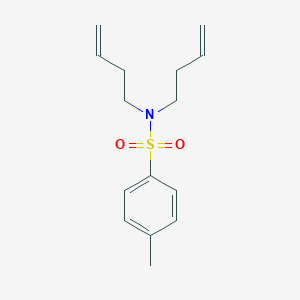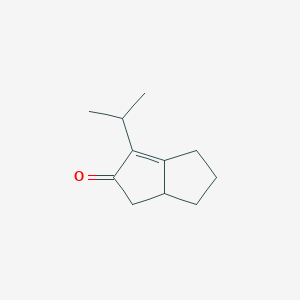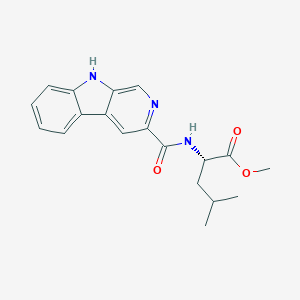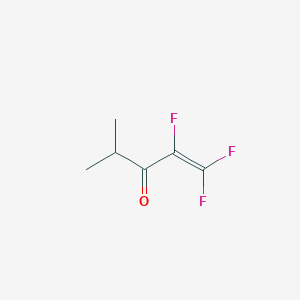
1,1,2-Trifluoro-4-methylpent-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2-Trifluoro-4-methylpent-1-en-3-one, commonly known as TMK or MFP, is a fluorinated ketone that has gained significant attention in the scientific community due to its unique properties and potential applications. TMK is a colorless liquid with a pungent odor and is widely used in organic synthesis as a building block for various organic compounds.
Mecanismo De Acción
TMK works by inhibiting the activity of enzymes that are involved in the biosynthesis of various organic compounds. This makes it an effective tool for controlling the synthesis of specific compounds and for studying the mechanisms of various biological processes.
Biochemical and Physiological Effects
TMK has been shown to have no significant biochemical or physiological effects on living organisms. This makes it an ideal tool for studying various biological processes without interfering with the normal functioning of living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TMK is its high purity and stability, which makes it easy to handle and work with in laboratory experiments. However, one limitation of TMK is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of TMK, including:
1. Developing new synthesis methods to reduce the cost of TMK production.
2. Studying the potential applications of TMK in the synthesis of new materials with unique properties.
3. Investigating the mechanisms of action of TMK on various biological processes.
4. Developing new derivatives of TMK with improved properties for specific applications.
Conclusion
In conclusion, TMK is a unique fluorinated ketone that has gained significant attention in the scientific community due to its potential applications in various scientific fields. Its high purity and stability make it an ideal tool for studying various biological processes, and there are several future directions for its study and development.
Métodos De Síntesis
TMK can be synthesized via several methods, including the reaction of 4-methylpent-3-en-2-one with trifluoroacetic anhydride and trifluoromethanesulfonic acid, or the reaction of 4-methylpent-3-en-2-one with trifluoroacetic acid and sulfuric acid. The latter method is more efficient and yields higher purity products.
Aplicaciones Científicas De Investigación
TMK has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of TMK is in the field of organic synthesis, where it is used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Propiedades
Número CAS |
110784-71-9 |
|---|---|
Nombre del producto |
1,1,2-Trifluoro-4-methylpent-1-en-3-one |
Fórmula molecular |
C6H7F3O |
Peso molecular |
152.11 g/mol |
Nombre IUPAC |
1,1,2-trifluoro-4-methylpent-1-en-3-one |
InChI |
InChI=1S/C6H7F3O/c1-3(2)5(10)4(7)6(8)9/h3H,1-2H3 |
Clave InChI |
FESMHSQMKJDWJF-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C(=C(F)F)F |
SMILES canónico |
CC(C)C(=O)C(=C(F)F)F |
Sinónimos |
1-Penten-3-one, 1,1,2-trifluoro-4-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B11215.png)
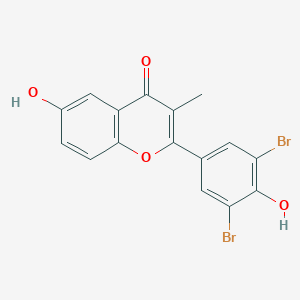
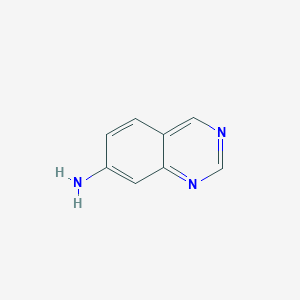
![4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride](/img/structure/B11222.png)
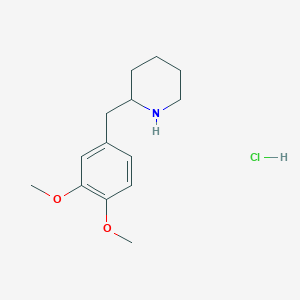
![Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-](/img/structure/B11226.png)
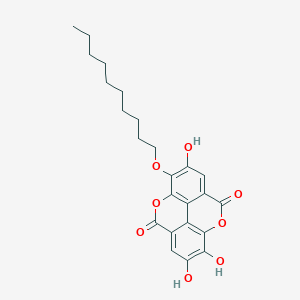
![4,5-Diethyl[1,1'-biphenyl]-3-ol](/img/structure/B11231.png)
